molecular formula C20H21N5O5 B3868719 ETHYL 2-(4-{(Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANO-1-ETHENYL}-2-METHOXYPHENOXY)ACETATE

ETHYL 2-(4-{(Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANO-1-ETHENYL}-2-METHOXYPHENOXY)ACETATE

Cat. No.: B3868719
M. Wt: 411.4 g/mol
InChI Key: CQWPXCYYORCPES-RIYZIHGNSA-N
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Description

ETHYL 2-(4-{(Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANO-1-ETHENYL}-2-METHOXYPHENOXY)ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, cyano groups, and a methoxyphenoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-{(Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANO-1-ETHENYL}-2-METHOXYPHENOXY)ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the cyano groups, and the coupling of the methoxyphenoxy moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient, cost-effective, and environmentally friendly. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-{(Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANO-1-ETHENYL}-2-METHOXYPHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

ETHYL 2-(4-{(Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANO-1-ETHENYL}-2-METHOXYPHENOXY)ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-(4-{(Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANO-1-ETHENYL}-2-METHOXYPHENOXY)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

ETHYL 2-(4-{(Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANO-1-ETHENYL}-2-METHOXYPHENOXY)ACETATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[4-[(Z)-2-[5-amino-4-cyano-1-(2-hydroxyethyl)pyrazol-3-yl]-2-cyanoethenyl]-2-methoxyphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5/c1-3-29-18(27)12-30-16-5-4-13(9-17(16)28-2)8-14(10-21)19-15(11-22)20(23)25(24-19)6-7-26/h4-5,8-9,26H,3,6-7,12,23H2,1-2H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWPXCYYORCPES-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 2-(4-{(Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANO-1-ETHENYL}-2-METHOXYPHENOXY)ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-(4-{(Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANO-1-ETHENYL}-2-METHOXYPHENOXY)ACETATE
Reactant of Route 3
ETHYL 2-(4-{(Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANO-1-ETHENYL}-2-METHOXYPHENOXY)ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-(4-{(Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANO-1-ETHENYL}-2-METHOXYPHENOXY)ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-(4-{(Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANO-1-ETHENYL}-2-METHOXYPHENOXY)ACETATE
Reactant of Route 6
ETHYL 2-(4-{(Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANO-1-ETHENYL}-2-METHOXYPHENOXY)ACETATE

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